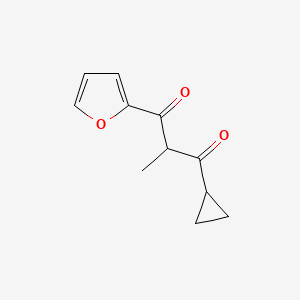
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione is an organic compound characterized by a cyclopropyl group, a furan ring, and a dione functional group
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction or through direct furan synthesis methods.
Formation of the dione group: This step involves the oxidation of the corresponding alcohol or ketone precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the dione group to corresponding alcohols or ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Addition: The compound can participate in addition reactions, particularly at the cyclopropyl group, leading to ring-opening and formation of larger ring systems.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the production of inflammatory mediators. The compound’s molecular structure allows it to interact with various biological targets, leading to its observed effects.
Comparación Con Compuestos Similares
1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione can be compared with similar compounds such as:
1-Cyclopropyl-3-(furan-2-yl)propenone: This compound has a similar structure but lacks the dione group, leading to different chemical reactivity and applications.
1-Furan-2-yl-3-pyridin-2-yl-propenone: This compound contains a pyridine ring instead of a cyclopropyl group, resulting in distinct biological activities and research applications.
The uniqueness of this compound lies in its combination of a cyclopropyl group, furan ring, and dione functional group, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione |
InChI |
InChI=1S/C11H12O3/c1-7(10(12)8-4-5-8)11(13)9-3-2-6-14-9/h2-3,6-8H,4-5H2,1H3 |
Clave InChI |
RQLLGQCDSUEHSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1CC1)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


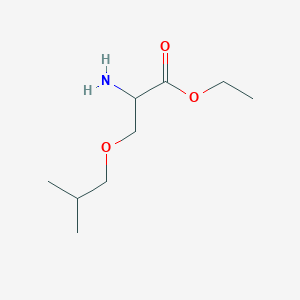
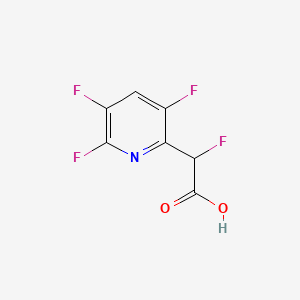

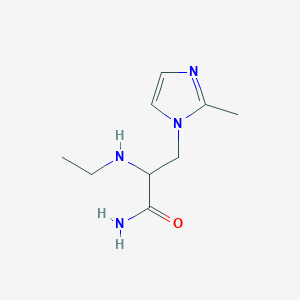
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
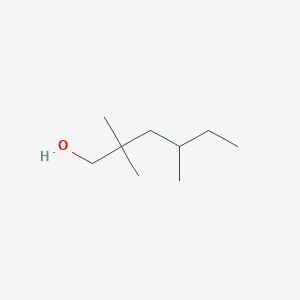
![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)
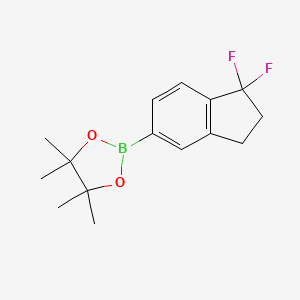
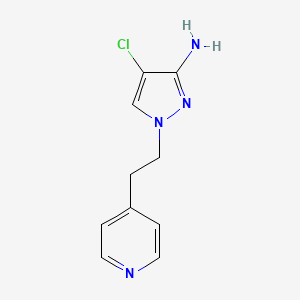
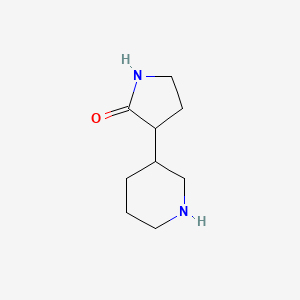
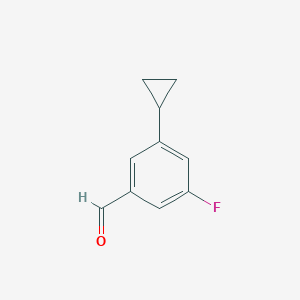
![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)
